2,5-Dichloro-3-hydroxybenzaldehyde
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Overview
Description
2,5-Dichloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. This compound is known for its pale yellow crystalline appearance and is primarily used in organic synthesis as a chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dichloro-3-hydroxybenzaldehyde involves the reaction of 2,5-dichlorobenzaldehyde with phenol in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature and time conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form hydroxybenzaldehyde.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of hydroxybenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,5-Dichloro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and chlorine atoms on the benzene ring allow it to participate in hydrogen bonding and electrophilic interactions, which can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but different positioning of chlorine atoms.
2,5-Dichloro-4-hydroxybenzaldehyde: Similar structure with the hydroxyl group in a different position.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Contains a bromine atom instead of one chlorine atom
Uniqueness
2,5-Dichloro-3-hydroxybenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2,5-dichloro-3-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSQKILRMUZHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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